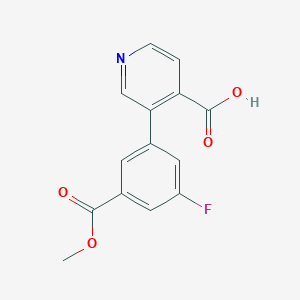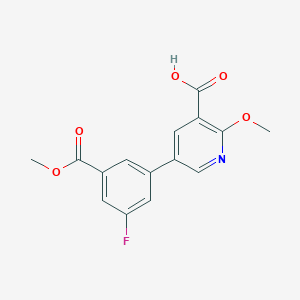
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid (5-FMC) is an organic compound that belongs to the class of nicotinic acid derivatives with a wide range of applications in the fields of medicine and biochemistry. This compound has been extensively studied in the past decades due to its unique properties, such as its ability to act as an inhibitor of enzymes and its ability to bind to proteins. In addition, 5-FMC has been used in the synthesis of various pharmaceuticals and has been used to study the mechanism of action of various drugs.
作用機序
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been shown to bind to proteins, such as the GABA-A receptor. This binding is believed to play a role in the mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
Studies have shown that 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain drugs in the body. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to increase the activity of GABA-A receptors, which can lead to an increase in the release of the neurotransmitter GABA.
実験室実験の利点と制限
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the mechanism of action of various drugs. However, it should be noted that 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has some limitations, such as its limited solubility in water and its low stability in the presence of light and oxygen.
将来の方向性
There are a number of potential future directions for the use of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%. It could be used to study the mechanism of action of other drugs, such as those that target the immune system or those that target the endocrine system. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to develop new drugs, such as those that target cancer or those that target neurological disorders. Finally, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to develop new methods for drug delivery, such as transdermal patches or nanoparticle-based delivery systems.
合成法
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by the reaction of 4-fluoro-3-methoxycarbonylphenylacetic acid and sodium cyanide. The reaction is carried out in aqueous solution at a temperature of 120 °C. The reaction yields a mixture of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% and its sodium salt, which can be separated by chromatography. The product is then purified by recrystallization and is ready for use.
科学的研究の応用
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of drug metabolism and pharmacokinetics. It has been used in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the mechanism of action of various drugs, including those that target the central nervous system and those that target the cardiovascular system.
特性
IUPAC Name |
5-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)11-5-8(2-3-12(11)15)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWDVMNGWOOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688149 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-77-0 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














